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Compound of Interest

tert-butyl N-[1-
Compound Name: (methylamino)butan-2-
yllcarbamate
Cat. No.: B15304070

Get Quote

\ J

Chemo-Structural Analysis of C10H22N202
From Stoichiometry to Linker Chemistry in Drug
Discovery[1]

Part 1: Chemical Identity & Structural Significance[1][2]

Formula:

Target Compound:N-Boc-Cadaverine (tert-Butyl (5-aminopentyl)carbamate) CAS Registry
Number: 51644-96-3[1][2][3][4]

While the molecular formula

theoretically corresponds to multiple isomers (including dialkyl nitrosamines and acetals), in the
context of modern drug development, it almost exclusively refers to N-Boc-Cadaverine. This
molecule is a critical "orthogonal building block"—a mono-protected diamine used to construct
linkers for PROTACSs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Quantitative Data Profile
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Property Value Technical Note

) Used for bulk stoichiometry
Molecular Weight (Average) 202.29 g/mol )
calculations.[1]

Critical for High-Res Mass

Spectrometry (HRMS)
Monoisotopic Mass 202.1681 Da confirmation (

).

Corresponds to the Carbonyl (
Degree of Unsaturation 1
) in the Boc group.

High BP suggests purification
. ) ] via vacuum distillation or
Boiling Point ~309°C (Predicted) )
column chromatography is

required.

Slightly less dense than water;
Density 0.972 g/mL forms the organic layer in

agueous extractions.

Part 2: Critical Application in Drug Development[1]

Why this molecule matters: In medicinal chemistry, connecting two pharmacophores (e.g., an
E3 ligase ligand and a target protein ligand) requires a linker of precise length and flexibility.
1,5-Diaminopentane (Cadaverine) provides a 5-carbon aliphatic chain, which is ideal for this
purpose.

However, using raw cadaverine leads to polymerization or uncontrolled cross-linking. N-Boc-
Cadaverine (

) solves this by masking one amine, allowing chemists to react the free amine selectively
before "unmasking" the second amine for the final conjugation step.[1]

Mechanistic Workflow: The Linker Logic[1]
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Figure 1: The strategic utility of Mono-Boc protection in preventing polymerization during linker
synthesis.

Part 3: Synthesis Protocol (Self-Validating System)
Objective: Synthesize N-Boc-Cadaverine (

) from 1,5-diaminopentane while minimizing the formation of the di-Boc impurity (
).

The Challenge: Since both amine groups on cadaverine are chemically identical, adding

indiscriminately will result in a statistical mixture (1:2:1) of unreacted diamine, mono-Boc, and
di-Boc.[1]

The Solution: Use a High-Dilution Kinetic Strategy. By maintaining a massive excess of the
diamine relative to the

in the reaction zone, we statistically favor the mono-substitution.[1]

Step-by-Step Methodology

e Reagent Preparation:

o Solution A: Dissolve 1,5-diaminopentane (10.0 equiv) in Methanol (

).

o Solution B: Dissolve Di-tert-butyl dicarbonate (

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15304070/docs?utm_src=pdf-body-img#molecular-weight-and-formula-of-c10h22n2o2
https://webbook.nist.gov/cgi/inchi?ID=C13256069&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C13256069&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15304070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

, 1.0 equiv) in

o Controlled Addition (Critical Step):
o Cool Solution Ato 0°C in an ice bath.

o Add Solution B to Solution A dropwise over 2-3 hours using an addition funnel or syringe

pump.
o Scientific Rationale: Slow addition ensures that any incoming

molecule immediately encounters a huge excess of free diamine, reacting to form Mono-
Boc rather than finding a Mono-Boc molecule to form Di-Boc.[1]

e Work-Up & Purification:
o Evaporate

under reduced pressure.[4]

o Extraction: Resuspend residue in water. The unreacted diamine (highly polar) stays in the
water. Extract the N-Boc-Cadaverine (moderately non-polar) into Ethyl Acetate (

).[1]

o Validation Check: The Di-Boc impurity is very non-polar.[1] If present, it will also extract
into

o Refinement: Wash the

layer with mild brine. Dry over

o Final Isolation:
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o Concentrate in vacuo.

o Result: Colorless to pale yellow oil.[3]
Part 4: Analytical Validation (E-E-A-T)
To confirm the identity of

and ensure no di-Boc contamination, use the following logic.

1. Mass Spectrometry (ESI+)
o Expected Signal:

[5]
o Fragmentation Pattern:
o Loss of t-Butyl group:
(M - 56).[1]
o Loss of Boc group (decarboxylation):

(Cadaverine core).

2. 1H NMR Interpretation (

)

A clean spectrum must show distinct signals for the protected vs. free ends of the chain.
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Chemical Shift (

Multiplicity Integration Assignment
)
1.44 ppm Singlet 9H Boc Group
3.10 ppm Quartet 2H adjacent to NH-Boc
2.68 ppm Triplet 2H adjacent to Free
] Internal methylene
1.30 - 1.50 ppm Multiplet 6H

chain

Pass/Fail Criteria: If the triplet at 2.68 ppm is missing or integrates poorly, you have likely over-
reacted to form the Di-Boc species (which is symmetric and lacks the free amine signal).[1]

Part 5: Safety & Isomer Awareness

While N-Boc-Cadaverine is the primary target, researchers must be aware of structural isomers
with the same mass (

) that possess vastly different toxicity profiles.[1]

» Isomer of Concern:N-Nitroso-N-pentyl-1-pentanol (or related nitrosamines).[1]

 Differentiation: Nitrosamines are potent carcinogens. They are characterized by a distinct N-
N=0 moiety.

» Detection: In Mass Spec, nitrosamines often show a characteristic loss of
or
radical (

or

).[1] N-Boc-Cadaverine will strictly follow the Boc fragmentation (M-56, M-100).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15304070/docs#molecular-weight-and-formula-of-
c10h22n202]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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